molecular formula C5H9N3O2 B1650037 5-Oxopyrrolidine-3-carbohydrazide CAS No. 1105193-37-0

5-Oxopyrrolidine-3-carbohydrazide

Cat. No.: B1650037
CAS No.: 1105193-37-0
M. Wt: 143.14 g/mol
InChI Key: YBFBICBMBQEKSM-UHFFFAOYSA-N
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Description

5-Oxopyrrolidine-3-carbohydrazide is a chemical compound that has been studied for its potential applications in various fields . It contains a total of 19 bonds, including 10 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 five-membered ring, 1 secondary amide (aliphatic), and 1 N hydrazine .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . For instance, one study described the synthesis of this compound derivatives through a condensation reaction of carbothioamide in an acidic medium .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed in various studies . It was found that the fragment of HN11−C12−O13 is almost perpendicular to both pyrrolidin-2-one cycle and isoindol-1,3-dione system .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied . For example, one study reported the reactions of 5-oxo-1-phenylpyrrolidine-3-carbohydrazides with 1,4-naphthoquinone derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

5-Oxopyrrolidine-3-carbohydrazide has been utilized in various chemical syntheses, producing compounds with potential applications in different fields. One example is the synthesis of N′-(4-oxo-1,4-dihydronaphthalen-1-ylidene)-1-phenyl-5-oxopyrrolidine-3-carbohydrazides and their analogs. These compounds were characterized using various spectroscopic methods and tested for antimicrobial and antifungal activities (Vaickelionienė et al., 2011).

Antioxidant Activity

A study on the synthesis of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives containing this compound derivatives showed these compounds possess potent antioxidant activities. Some of these derivatives exhibited higher antioxidant activity than ascorbic acid, highlighting their potential as antioxidants (Tumosienė et al., 2019).

Antibacterial Properties

Several studies have explored the antibacterial properties of compounds derived from this compound. For instance, the synthesis and evaluation of novel 3-substituted 1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine derivatives demonstrated significant antibacterial activity against various bacterial strains, indicating their potential in developing new antibacterial agents (Balandis et al., 2019).

Agricultural Applications

Compounds derived from this compound have shown promise as agricultural antifungal agents. Novel 1,3,4-oxadiazole-2-carbohydrazides demonstrated significant inhibitory effects against various fungi and oomycetes, suggesting their potential as low-cost, versatile antifungal agents for agriculture (Wu et al., 2019).

Potential in Neurodegenerative Disease Research

Research onoxopyrrolidines, including derivatives of this compound, has extended into the field of neurodegenerative diseases. A study on the synthesis and evaluation of oxopyrrolidine derivatives as inhibitors of acetylcholinesterase and β amyloid protein showed promising results. These compounds, particularly certain derivatives, displayed significant inhibitory activity, suggesting their potential as anti-Alzheimer's agents (Mohamed et al., 2018).

Antitubercular Activity

The potential of carbohydrazides and hydrazones of pyrrole derivatives, including those derived from this compound, in treating tuberculosis has been explored. These compounds showed varying levels of inhibitory activity against Mycobacterium tuberculosis, suggesting their potential as novel tuberculostatics (Bijev, 2006).

Mechanism of Action

Target of Action

Similar compounds with a pyrrolidine ring have been found to interact with various biological targets

Mode of Action

It’s known that pyrrolidine derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions of 5-Oxopyrrolidine-3-carbohydrazide with its targets remain to be elucidated.

Biochemical Pathways

Related compounds have been found to possess analgesic and antihypoxic effects , suggesting that they may influence pathways related to pain perception and oxygen utilization.

Result of Action

Related compounds have demonstrated potential antibacterial and antifungal activities , suggesting that this compound may have similar effects. More research is needed to confirm these effects and understand their underlying mechanisms.

Future Directions

The future directions for the study of 5-Oxopyrrolidine-3-carbohydrazide and its derivatives could involve further exploration of their potential applications in various fields, such as their antimicrobial and anticancer properties .

Properties

IUPAC Name

5-oxopyrrolidine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2/c6-8-5(10)3-1-4(9)7-2-3/h3H,1-2,6H2,(H,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFBICBMBQEKSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60526312
Record name 5-Oxopyrrolidine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60526312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105193-37-0
Record name 5-Oxo-3-pyrrolidinecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105193-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Oxopyrrolidine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60526312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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